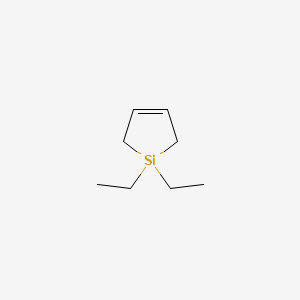
1,1-Diethyl-1-sila-3-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .
Scientific Research Applications
1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-sila-3-cyclopentene
- 1,1-Diethyl-1-sila-2-cyclopentene
- 1,1-Diphenyl-1-sila-3-cyclopentene
Uniqueness
1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
Properties
CAS No. |
69657-20-1 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
1,1-diethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
QFYPIPIJRQRIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(CC=CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















